Cas no 607376-86-3 ((S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate)

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate structure
607376-86-3 structure
商品名:(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate
CAS番号:607376-86-3
MF:C12H25NO8S2
メガワット:375.46
CID:4757725

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate 化学的及び物理的性質

名前と識別子

    • (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate

じっけんとくせい

  • 密度みつど: 1.276±0.06 g/cm3(Predicted)
  • ふってん: 588.2±45.0 °C(Predicted)
  • 酸性度係数(pKa): 11.49±0.46(Predicted)

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B690596-1g
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate
607376-86-3
1g
$ 1360.00 2022-06-06
TRC
B690596-100mg
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate
607376-86-3
100mg
$ 207.00 2023-04-18
TRC
B690596-250mg
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate
607376-86-3
250mg
$ 483.00 2023-04-18
TRC
B690596-500mg
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate
607376-86-3
500mg
$ 800.00 2023-09-08
TRC
B690596-1000mg
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate
607376-86-3
1g
$ 1642.00 2023-04-18

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate 関連文献

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonateに関する追加情報

Compound CAS No. 607376-86-3: (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate

The compound with CAS number 607376-86-3, known as (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate, is a highly specialized organic molecule with significant applications in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a pentane backbone substituted with a tert-butoxycarbonyl (Boc) group at the second position and dimethanesulfonate groups at the first and fifth positions. The stereochemistry of the compound is specified as (S), indicating a specific spatial arrangement of the substituents around the chiral center.

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate involves a series of carefully controlled reactions, including alkylation, protection/deprotection steps, and stereochemical control. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess, making it a valuable intermediate in the construction of complex molecular architectures. The use of Boc protection has been widely studied in peptide chemistry and organic synthesis, providing stability during reaction sequences while allowing for controlled deprotection under mild conditions.

One of the most notable applications of this compound is in the field of drug discovery and development. The dimethanesulfonate groups at the terminal positions make it an excellent leaving group for nucleophilic substitution reactions, enabling the construction of diverse biologically active molecules. Recent studies have highlighted its utility in the synthesis of macrocyclic compounds and bioactive peptides, where precise control over stereochemistry and functional group placement is critical. The pentane backbone provides flexibility, allowing for the formation of rings or linkers that are essential in drug design.

In addition to its role as an intermediate in organic synthesis, (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate has shown promise in materials science applications. Its structure lends itself to use in polymer chemistry, where it can serve as a crosslinking agent or a building block for functional polymers. Recent research has explored its use in the development of stimuli-responsive materials, where its reactivity and stereochemical properties can be exploited to create materials with tunable mechanical or electronic properties.

The safety and handling of this compound are critical considerations due to its chemical reactivity. Proper storage conditions and handling procedures must be followed to ensure stability and prevent unintended reactions. Recent studies have also focused on understanding its environmental impact and biodegradation pathways, contributing to sustainable practices in chemical manufacturing.

In conclusion, (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate is a versatile compound with wide-ranging applications in organic synthesis, drug discovery, and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to construct complex molecules with high precision. As advancements in synthetic methodologies continue to evolve, this compound is expected to play an increasingly important role in both academic research and industrial applications.

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